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Compound of Interest

Compound Name: 3-Ethyl-2,4-dimethylpentane

Cat. No.: B094175 Get Quote

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for the branched

alkane, 3-Ethyl-2,4-dimethylpentane (CAS No. 1068-87-7). The document is intended for

researchers, scientists, and professionals in the fields of chemistry and drug development,

offering a centralized resource for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) characteristics.

Executive Summary
3-Ethyl-2,4-dimethylpentane is a saturated hydrocarbon with the molecular formula C₉H₂₀

and a molecular weight of 128.25 g/mol .[1] As a branched-chain alkane, its structural

elucidation relies heavily on a combination of spectroscopic techniques. This guide presents a

comprehensive summary of its ¹H NMR, ¹³C NMR, IR, and MS data in clearly structured tables,

accompanied by detailed experimental protocols for data acquisition. A logical workflow for the

spectroscopic analysis of this compound is also visualized.

Data Presentation
The following tables summarize the key spectroscopic data for 3-Ethyl-2,4-dimethylpentane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopic Data
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Signal Assignment
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J) in Hz

-CH(CH₃)₂ 0.845, 0.876 Doublet J = 6.8 Hz

-CH₂CH₃ 0.785 Triplet Not specified

-CH-CH₂CH₃ 1.74 Multiplet J = 5.1 Hz

-CH₂CH₃ 1.25 Multiplet
J(B,C) = 7.6 Hz,

J(B,F) = 5.3 Hz

Note: The assignments are based on available spectral data.[2] Actual spectra may exhibit

more complex multiplets due to the diastereotopic nature of the methyl groups and potential

second-order effects.

¹³C NMR Spectroscopic Data

Experimental ¹³C NMR data for 3-Ethyl-2,4-dimethylpentane is referenced in the literature

(L.P. Lindeman, J.Q. Adams, Anal. Chem. 43, 1245 (1971)), however, specific chemical shift

values were not available in the consulted resources. Based on typical chemical shifts for

alkanes, the following are expected ranges:

Carbon Type Expected Chemical Shift Range (ppm)

Primary (CH₃) 10 - 25

Secondary (CH₂) 20 - 35

Tertiary (CH) 25 - 45

Infrared (IR) Spectroscopy
The following table lists the major absorption bands in the gas-phase IR spectrum of 3-Ethyl-
2,4-dimethylpentane, as sourced from the NIST/EPA Gas-Phase Infrared Database.[3]
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Wavenumber (cm⁻¹) Assignment

~2870 - 2960 C-H stretching vibrations

~1465 C-H bending vibrations (CH₂ and CH₃)

~1380 C-H bending vibrations (CH₃)

Mass Spectrometry (MS)
The mass spectrum of 3-Ethyl-2,4-dimethylpentane is characterized by fragmentation

patterns typical of branched alkanes. The molecular ion peak is often of low intensity.

m/z Relative Abundance Proposed Fragment

43 Base Peak [C₃H₇]⁺

85 High [C₆H₁₃]⁺

57 High [C₄H₉]⁺

41 Medium [C₃H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small quantity of 3-Ethyl-2,4-dimethylpentane is dissolved in a

deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift

referencing (0 ppm).

Data Acquisition:

¹H NMR: The proton NMR spectrum is acquired on a high-field NMR spectrometer. A typical

experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay

of 1-2 seconds. For signal enhancement, multiple scans (typically 8 to 16) are co-added.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b094175?utm_src=pdf-body
https://www.benchchem.com/product/b094175?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR: The carbon-13 NMR spectrum is obtained on the same instrument. Due to the low

natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is

employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
For a liquid sample like 3-Ethyl-2,4-dimethylpentane, the neat (undiluted) spectrum is

typically recorded.

Sample Preparation: A single drop of the neat liquid is placed between two polished salt plates

(e.g., NaCl or KBr). The plates are gently pressed together to form a thin liquid film.

Data Acquisition: The prepared salt plates are placed in the sample holder of an FTIR

spectrometer. A background spectrum of the empty salt plates is recorded first and

automatically subtracted from the sample spectrum. The spectrum is typically recorded over

the range of 4000 to 400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 3-Ethyl-2,4-dimethylpentane is prepared in a volatile

organic solvent such as hexane or dichloromethane.

Data Acquisition:

Injection: A small volume (typically 1 µL) of the prepared solution is injected into the gas

chromatograph.

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a

capillary column. The column temperature is programmed to ramp up, allowing for the

separation of components based on their boiling points and interactions with the column's

stationary phase.

Ionization and Fragmentation: As 3-Ethyl-2,4-dimethylpentane elutes from the GC column,

it enters the mass spectrometer's ion source. Here, it is bombarded with high-energy

electrons (typically 70 eV), causing ionization and fragmentation of the molecule.

Mass Analysis: The resulting positively charged fragments are accelerated and separated

based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
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Detection: A detector records the abundance of each fragment at its specific m/z, generating

the mass spectrum.

Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of 3-Ethyl-
2,4-dimethylpentane.

Spectroscopic Analysis Workflow for 3-Ethyl-2,4-dimethylpentane
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 3-Ethyl-2,4-dimethylpentane:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b094175#spectroscopic-data-for-3-ethyl-2-4-
dimethylpentane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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